2-Chloro-5-(methoxymethoxy)phenylboronic acid CAS number and chemical properties
2-Chloro-5-(methoxymethoxy)phenylboronic acid CAS number and chemical properties
The following is an in-depth technical guide on 2-Chloro-5-(methoxymethoxy)phenylboronic acid .
Strategic Reagent Profile & Synthetic Methodology
Executive Summary
2-Chloro-5-(methoxymethoxy)phenylboronic acid is a specialized organoboron intermediate used primarily in medicinal chemistry and materials science. It serves as a protected building block for the installation of the 2-chloro-5-hydroxyphenyl moiety via Suzuki-Miyaura cross-coupling.
The Methoxymethyl (MOM) ether group provides robust orthogonality: it masks the phenolic hydroxyl against deprotonation and catalyst poisoning during basic coupling conditions, yet can be removed under mild acidic conditions post-coupling. This compound is critical for synthesizing biaryl scaffolds found in kinase inhibitors, antibacterial agents, and boronic acid-based biosensors.
Identity & Physicochemical Profile[1][2][3][4][5]
This compound is a derivative of 2-chloro-5-hydroxyphenylboronic acid , where the phenolic oxygen is protected.
| Property | Detail |
| Chemical Name | 2-Chloro-5-(methoxymethoxy)phenylboronic acid |
| Core Scaffold CAS | 913835-71-9 (Refers to the deprotected parent: 2-Chloro-5-hydroxyphenylboronic acid) |
| MOM-Precursor CAS | 156411-73-3 (Refers to 1-Bromo-2-chloro-5-(methoxymethoxy)benzene) |
| Molecular Formula | C₈H₁₀BClO₄ |
| Molecular Weight | 216.43 g/mol |
| Structure | Benzene ring substituted with: [1][2][3][4][5]• C1: Boronic acid [-B(OH)₂] • C2: Chlorine [-Cl] • C5: Methoxymethoxy [-OCH₂OCH₃] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DMSO, THF, CH₂Cl₂; sparingly soluble in water. |
| pKa (Boronic Acid) | ~8.0–9.0 (Typical for arylboronic acids; forms boronate anion at higher pH) |
Structural Significance[10]
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Ortho-Chloro Substituent: Provides steric bulk and electronic modulation (inductive withdrawal), often improving metabolic stability of the final drug candidate by blocking the C2 position.
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MOM Protection: The acetal-like nature of the MOM group prevents the formation of boronate-phenol zwitterions, ensuring the boron center remains electrophilic and active for transmetallation.
Synthetic Methodology
Since the specific MOM-protected boronic acid is often a custom-synthesized intermediate, the following protocol describes its generation from the commercially available 4-Bromo-3-chlorophenol .
Synthesis Workflow (Graphviz)
Caption: Two-step synthesis route from 4-Bromo-3-chlorophenol involving phenol protection followed by lithium-halogen exchange and borylation.
Detailed Protocol
Step 1: MOM Protection
Objective: Mask the phenol to prevent deprotonation by n-BuLi in the next step.
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Reagents: 4-Bromo-3-chlorophenol (1.0 eq), Chloromethyl methyl ether (MOMCl, 1.2 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq), DCM (anhydrous).
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Procedure:
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Dissolve phenol in DCM at 0°C under N₂.
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Add DIPEA followed by slow addition of MOMCl (Warning: MOMCl is a carcinogen; handle in a fume hood).
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Warm to Room Temperature (RT) and stir for 2–4 hours.
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Workup: Quench with water, extract with DCM, wash with NaHCO₃ and brine. Dry over Na₂SO₄.[1]
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Product: 1-Bromo-2-chloro-5-(methoxymethoxy)benzene.
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Step 2: Borylation (Lithium-Halogen Exchange)
Objective: Convert the aryl bromide to the boronic acid.
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Reagents: MOM-protected bromide (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Trimethyl borate (B(OMe)₃, 1.5 eq), THF (anhydrous).
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Procedure:
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Cool a solution of the bromide in THF to -78°C (dry ice/acetone bath).
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Add n-BuLi dropwise. The internal temperature must not exceed -70°C to avoid benzyne formation or scrambling.
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Stir for 30–60 mins to generate the aryllithium species.
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Add B(OMe)₃ rapidly. Stir at -78°C for 30 mins, then allow to warm to RT.
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Hydrolysis: Quench with 1M HCl (aqueous) and stir for 15 mins. (Note: Avoid prolonged exposure to strong acid to preserve the MOM group; use NH₄Cl for milder quenching if MOM stability is a concern, though MOM is generally stable to dilute acid for short periods).
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Purification: Extract with EtOAc. Crystallize from Hexane/EtOAc or purify via silica gel chromatography.
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Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
This reagent is designed for Pd-catalyzed cross-coupling . The MOM group is stable to the basic conditions (K₂CO₃, Cs₂CO₃, K₃PO₄) required for the transmetallation step.
Standard Conditions:
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%).
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Base: 2M Na₂CO₃ or K₃PO₄.
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Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.
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Temperature: 80–100°C.[6]
Mechanism & Role of MOM: The free phenol (if unprotected) would be deprotonated by the carbonate base, forming a phenoxide. Phenoxides are electron-rich and can coordinate to Palladium, potentially poisoning the catalyst or altering the electronics of the oxidative addition step. The MOM ether prevents this, ensuring high turnover frequencies (TOF).
Deprotection Strategies
Post-coupling, the MOM group can be removed to reveal the free phenol.
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Conditions: 6M HCl in isopropanol (reflux) or TFA/DCM (1:1) at RT.
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Mechanism: Acid-catalyzed hydrolysis of the acetal linkage.
Biological Relevance
The 2-chloro-5-hydroxyphenyl motif is a bioisostere for various halogenated phenols found in:
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Antibacterials: Inhibitors of bacterial enoyl-ACP reductase (FabI).
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Kinase Inhibitors: The phenol can act as a hydrogen bond donor/acceptor in the ATP-binding pocket.
Handling & Safety (SDS Highlights)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302 (Harmful if swallowed) | Wear nitrile gloves and lab coat. |
| Skin/Eye Irritant | H315/H319 | Use safety goggles. Wash skin immediately upon contact. |
| Stability | Boroxines | Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible upon dissolution in aqueous base. |
| Storage | Hygroscopic | Store at 2–8°C under inert atmosphere (Argon) to prevent protodeboronation. |
References
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons.
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Boronic Acid Synthesis
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
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Parent Compound Data (2-Chloro-5-hydroxyphenylboronic acid)
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PubChem CID: 24873617. Link
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Related MOM-Protected Boronic Acids
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ChemicalBook. (2017). Synthesis of 2-(Methoxymethoxy)phenylboronic acid. Link
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Sources
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. CN108026077A - è¯æ°§åºç²åºè¡çç© - Google Patents [patents.google.com]
- 4. WO2009081195A1 - Carbamoyl compounds as dgat1 inhibitors 190 - Google Patents [patents.google.com]
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